molecular formula C8H11ClN4O B1628132 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine CAS No. 3549-05-1

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

Cat. No.: B1628132
CAS No.: 3549-05-1
M. Wt: 214.65 g/mol
InChI Key: CAPWCRRKZOKFTE-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a morpholine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine typically involves the reaction of 2-chloro-4,6-diaminopyrimidine with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Material: 2-chloro-4,6-diaminopyrimidine

    Reagent: Morpholine

    Solvent: Ethanol or Methanol

    Conditions: Reflux

The reaction proceeds through nucleophilic substitution, where the morpholine ring replaces one of the amino groups on the pyrimidine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various amines or alcohols under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,4-bis(4-morpholinyl)pyrimidine
  • 2-Chloro-4,6-diaminopyrimidine
  • 4-Morpholinyl-quinazoline

Comparison

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

IUPAC Name

6-chloro-2-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPWCRRKZOKFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608747
Record name 6-Chloro-2-(morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3549-05-1
Record name 6-Chloro-2-(morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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